molecular formula C12H13BrClN3O B1381123 trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol CAS No. 1630906-40-9

trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol

Cat. No.: B1381123
CAS No.: 1630906-40-9
M. Wt: 330.61 g/mol
InChI Key: VLPKMHQJURMLAN-UHFFFAOYSA-N
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Description

trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol: is a chemical compound with the molecular formula C₁₂H₁₃BrClN₃O It is a brominated and chlorinated derivative of pyrrolo[2,3-d]pyrimidine, which is a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of a suitable pyrrole derivative with a halogenated compound under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial to maintain product quality. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Converting the cyclohexanol group to a ketone or carboxylic acid.

  • Reduction: : Reducing the halogenated pyrimidine ring to remove halogen atoms.

  • Substitution: : Replacing one of the halogen atoms with another functional group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a base.

Major Products Formed

  • Oxidation: : Cyclohexanone or cyclohexanoic acid.

  • Reduction: : Dibromocyclohexanol or dichlorocyclohexanol.

  • Substitution: : Substituted pyrimidines with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Medicinal Chemistry: : It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting cancer or viral infections.

  • Biology: : It can be used as a probe in biological studies to understand cellular processes or as a tool in molecular biology research.

  • Chemistry: : It can be utilized in the development of new synthetic methodologies or as a reagent in organic synthesis.

  • Industry: : It may find use in the production of advanced materials or as an intermediate in the manufacture of other chemical products.

Mechanism of Action

The mechanism by which trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

This compound is unique due to its specific halogenation pattern and the presence of the cyclohexanol group. Similar compounds include:

  • 5-Bromo-2-chloropyrimidine: : Lacks the cyclohexanol group.

  • trans-4-(5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol: : Lacks the chlorine atom.

  • 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol: : Lacks the bromine atom.

These differences can significantly affect the chemical reactivity and biological activity of the compounds, making trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol distinct in its applications.

Properties

IUPAC Name

4-(5-bromo-2-chloropyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrClN3O/c13-10-6-17(7-1-3-8(18)4-2-7)11-9(10)5-15-12(14)16-11/h5-8,18H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPKMHQJURMLAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N2C=C(C3=CN=C(N=C32)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501146610
Record name Cyclohexanol, 4-(5-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227199-18-8, 1630906-40-9
Record name Cyclohexanol, 4-(5-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-Bromo-2-chloro-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol
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